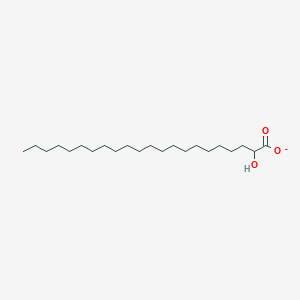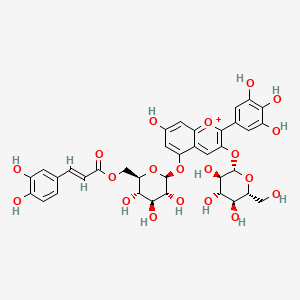
Delphinidin 3-glucoside 5-caffoyl-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delphinidin 3-glucoside 5-caffoyl-glucoside is an anthocyanidin glycoside.
Aplicaciones Científicas De Investigación
1. Role in Plant Pigmentation and Flower Coloration
Delphinidin 3-glucoside 5-caffoyl-glucoside, as part of the anthocyanin family, contributes significantly to the pigmentation in plants. Studies have identified various acylated delphinidin glycosides in the blue-purple flowers of Browallia speciosa, indicating their role in floral coloration and attractiveness to pollinators. The unique acylation patterns of these compounds are notable for their contribution to the diverse color palette in the plant kingdom (Toki et al., 2008).
2. Anti-Obesity and Metabolic Effects
Research has shown that delphinidin-3-O-β-glucoside exhibits anti-adipogenic effects, indicating potential applications in obesity management. In studies involving 3T3-L1 adipocytes and primary white adipocytes, it inhibited lipid accumulation and downregulated key adipogenic markers, suggesting a role in regulating fat metabolism and potentially aiding in weight management (Park, Sharma, & Lee, 2019).
3. Cardiovascular Health Benefits
Delphinidin-3-glucoside has demonstrated significant protective roles against cardiovascular diseases. It inhibits platelet aggregation and thrombus growth, suggesting therapeutic potential in preventing thrombosis and other cardiovascular complications. This effect is attributed to its influence on key proteins involved in platelet function (Yang et al., 2012).
4. Antioxidant and Antiangiogenic Properties
Studies have also highlighted the antioxidant and antiangiogenic activities of compounds like nasunin (delphinidin-3-(p-coumaroylrutinoside)-5-glucoside). These properties suggest potential use in preventing diseases related to oxidative stress and uncontrolled angiogenesis, such as cancer (Matsubara et al., 2005).
5. Vascular Endothelial Protection
Delphinidin-3-glucoside has shown effectiveness in protecting vascular endothelial cells from oxidative stress, particularly against oxidized low-density lipoprotein-induced mitochondrial dysfunction. This protective effect is mediated through specific cellular pathways, indicating its potential role in preventing endothelial dysfunction and atherosclerosis (Jin et al., 2013).
6. Anti-Cancer Properties
Research into anthocyanins like delphinidin-3-O-glucoside has revealed their potential to inhibit immune checkpoints in human colorectal cancer cells. These findings suggest a role in stimulating immune responses against cancer cells and inhibiting tumor progression, offering a promising avenue for cancer therapy (Mazewski, Kim, & González de Mejía, 2019).
7. Hepatic Health Applications
Delphinidin-3-glucoside has demonstrated effects on reducing lipid accumulation in hepatocytes, indicating its potential use in managing liver-related disorders, such as fatty liver disease. This effect is mediated through the regulation of specific genes involved in lipid metabolism and cellular senescence (Harada et al., 2018).
Propiedades
Nombre del producto |
Delphinidin 3-glucoside 5-caffoyl-glucoside |
|---|---|
Fórmula molecular |
C36H37O20+ |
Peso molecular |
789.7 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-5-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H36O20/c37-11-24-28(45)30(47)32(49)36(55-24)54-23-10-16-21(52-34(23)14-6-19(41)27(44)20(42)7-14)8-15(38)9-22(16)53-35-33(50)31(48)29(46)25(56-35)12-51-26(43)4-2-13-1-3-17(39)18(40)5-13/h1-10,24-25,28-33,35-37,45-50H,11-12H2,(H5-,38,39,40,41,42,43,44)/p+1/t24-,25-,28-,29-,30+,31+,32-,33-,35-,36-/m1/s1 |
Clave InChI |
IKPXCKVGTSPZDV-QHVGLBQHSA-O |
SMILES isomérico |
C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=CC4=[O+]C(=C(C=C34)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=CC4=[O+]C(=C(C=C34)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B1260043.png)

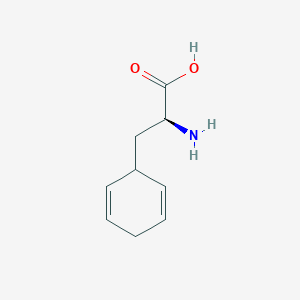

![[(4E,6E,8E)-3-hydroxy-2-methyl-1-[3-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)butyl]deca-4,6,8-trienyl] dihydrogen phosphate](/img/structure/B1260052.png)

![sodium;(E)-6-[[(2S,7S,8S)-7-hydroxy-2-[(2R,4R,7R,9S,10R)-2-[(3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-8-yl]methyl]-2,4-dimethyl-5-oxonon-6-enoate](/img/structure/B1260055.png)
![sodium;4-[(4E)-4-[(E,4E)-4-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]butane-1-sulfonate](/img/structure/B1260056.png)
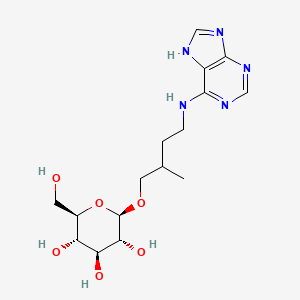
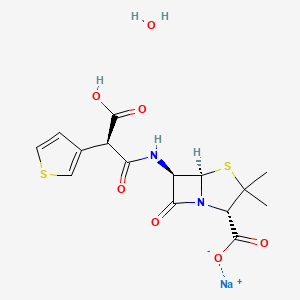

![(8R,9S,10R,13S,14S)-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1260063.png)
